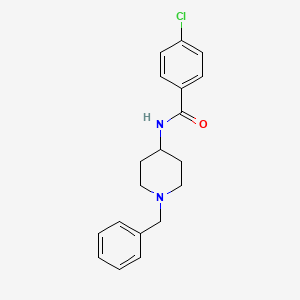

N-(1-苄基哌啶-4-基)-4-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide” is a compound that has been characterized by NMR spectroscopy and single-crystal X-ray diffraction . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of a similar compound, “N′-(1-benzylpiperidin-4-yl)acetohydrazide”, has been reported . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The crystal structure of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” has been studied . The compound crystallized with four crystallographically unique molecules in the asymmetric unit, each with a very similar conformation .科学研究应用

合成和生物活性

N-(1-苄基哌啶-4-基)-4-氯苯甲酰胺及其相关化合物因其合成和生物活性而被广泛研究。程德举(2015 年)详细阐述了 N-烯丙基-2-氯-N-(哌啶-4-基)苯甲酰胺的合成,从而开发出新型非肽 CCR5 拮抗剂,展示出显着的生物活性 (程德举,2015)。同样,黄等人(2001 年)合成了一系列 N-(1-苄基哌啶-4-基)芳基乙酰胺,评估了它们与 σ1 和 σ2 受体的结合特性,这些化合物对 σ1 受体表现出更高的亲和力 (黄云生等人,2001)。

表征和潜在应用

H. Bi(2014 年)对新型非肽 CCR5 拮抗剂(包括 N-(1-苄基哌啶-4-基)-4-氯苯甲酰胺衍生物)的制备和表征进行了研究。这些化合物使用核磁共振和质谱等技术进行了表征 (H. Bi,2014)。此外,John 等人(1995 年)探索了 N-(N-苄基哌啶-4-基)-4-碘苯甲酰胺作为一种用于乳腺癌成像的高亲和力 sigma 受体配体的可能性,表明其在癌症诊断和研究中的潜力 (C. John 等人,1995)。

治疗研究

在治疗研究中,Monjas 等人(2017 年)描述了多奈哌齐衍生自 N-(1-苄基哌啶-4-基)化合物的合成,强调了它们在治疗神经退行性疾病方面的神经保护潜力 (L. Monjas 等人,2017)。Shiue 等人(1997 年)合成了 N-(N-苄基哌啶-4-基)-2-[18F]氟苯甲酰胺,这是一种对 sigma 受体具有高亲和力的化合物,表明其在人体 sigma 受体的 PET 成像中得到应用 (C. Shiue 等人,1997)。

抗菌和抗癌研究

Desai 等人(2009 年)探索了 N-(4-亚苄基-5-氧代-2-苯基-4,5-二氢咪唑-1-基)-4-氯苯甲酰胺的抗菌活性,发现某些取代基具有增强的活性 (N. Desai 等人,2009)。在抗癌研究领域,Sadashiva 等人(2022 年)合成了 N-(1-苄基哌啶-4-基)喹喔啉-2-胺,并将其评估为具有显着抗沙门氏菌活性的潜在抗生物膜剂 (Maralinganadoddi P. Sadashiva 等人,2022)。

作用机制

Target of Action

N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide is a synthetic compound that belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The primary target of this compound is Beta-secretase 1 , an enzyme that plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

It is known that compounds of the n-benzylpiperidines class can inhibit the activity of their target enzymes . In the case of Beta-secretase 1, inhibition would prevent the formation of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease .

Result of Action

Based on its target, it is plausible that it could reduce the production of beta-amyloid peptides, potentially mitigating the progression of alzheimer’s disease .

属性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDOXFZXXXPIMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2882476.png)

![N-[(4-methylphenyl)methyl]-4-propoxynaphthalene-1-sulfonamide](/img/structure/B2882478.png)

![2-(cyclopentylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2882485.png)

![3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2882486.png)

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2882490.png)

![N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2882494.png)

![2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile](/img/structure/B2882499.png)